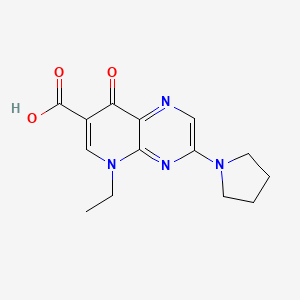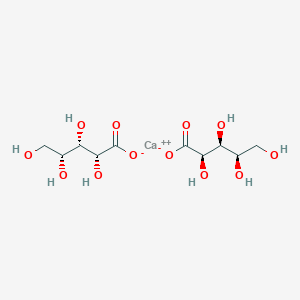![molecular formula C12H24N2O4 B8579662 Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate generally involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lys.
Esterification: Boc-Lys is then reacted with methyl formate to produce Boc-Lys-OMe.
Formation of Hydrochloride Salt: Finally, Boc-Lys-OMe is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid.
Hydrolysis: Conversion of the ester group to a carboxylic acid using basic conditions.
Substitution: Reaction of the amino group with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Sodium hydroxide in water.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-lysine methyl ester.
Hydrolysis: Boc-Lys-OH.
Substitution: Various N-substituted lysine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is widely used in scientific research due to its versatility :
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of synthetic peptides for various applications.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate primarily involves its role as a protected lysine derivative. The Boc group prevents unwanted reactions of the amino group during peptide synthesis, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group .
Comparación Con Compuestos Similares
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lys-OH
- H-Lys(Z)-OMe hydrochloride
Uniqueness
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific protective group (Boc) and its methyl ester form, which provides stability and ease of handling during peptide synthesis. Compared to other protected lysine derivatives, this compound offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C12H24N2O4 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16) |
Clave InChI |
UEBNVLLIWJWEKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)
![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)




